1H-Pyrrolizine, 7a-ethynylhexahydro-(9CI)
Overview
Description
Synthesis Analysis
The stereoselective synthesis of (7aS)-1-methylenehexahydro-1H-pyrrolizine and its derivative (−)-heliotridane from N-diphenylmethyl-(S)-proline ethyl ester involves cyclopropanation, protection group replacement, and cationic cyclopropylallyl isomerization. This process highlights the complexity and precision required in synthesizing specific configurations of pyrrolizine derivatives (I. Lysenko & O. Kulinkovich, 2005).
Molecular Structure Analysis
The molecular structures of pyrrolizin-3-one and its 1,2-dihydro derivative have been extensively studied through electron diffraction, ab initio calculations, and X-ray diffraction. These studies provide detailed insights into the bond lengths and the planar nature of these molecules, illustrating the foundational structure that defines the pyrrolizine family's chemical behavior (F. Blockhuys et al., 2001).
Chemical Reactions and Properties
Chemical transformations of 7a-cyanohexahydro-1H-pyrrolizine into 7a-substituted hexahydro-1H-pyrrolizines indicate the compound's reactivity and the influence of the nitrogen lone pair on the C-CN bond orientation. This reactivity is crucial for further chemical modifications and understanding the compound's behavior in various chemical environments (S. Miyano et al., 1987).
Physical Properties Analysis
The synthesis and analysis of related pyrrolizine derivatives shed light on the compound's physical properties, such as melting points, solubility, and crystalline structure. These properties are essential for determining the compound's suitability for different applications and its behavior under various physical conditions.
Chemical Properties Analysis
The organocatalytic approach to synthesizing pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures highlights the chemical versatility of the pyrrolizine family. This versatility allows for the creation of compounds with varied chemical functionalities, opening up possibilities for new applications and studies in the field of organic chemistry (Yong-Gang Wang et al., 2009).
Scientific Research Applications
Synthesis of Five-Membered Rings Containing the B-N or N-B-N Moiety
Researchers have developed a straightforward route to synthesize 1H-2,1-benzazaboroles and 1H-pyrrolo[1,2-c][1,3,2]diazaborolidines, which are analogues of 1H-indene and 1H-pyrrolizine, respectively. This synthesis involves the nucleophilic addition of selected alkyl(aryl)lithiums to C,N- or N,N-chelated chloroboranes, driven by N→B intramolecular interactions. These compounds were thoroughly characterized, providing insights into the influence of steric repulsion and limitations for the formation of respective heterocyclic systems (Hejda et al., 2014).
Stereoselective Synthesis of Pyrrolizine Derivatives
A method for the stereoselective synthesis of (7aS)-1-methylenehexahydro-1H-pyrrolizine and its conversion to (−)-heliotridane has been developed. This process includes cyclopropanation, protection group replacement, and cationic cyclopropylallyl isomerization, demonstrating the utility of pyrrolizine derivatives in synthesizing complex alkaloid structures (Lysenko & Kulinkovich, 2005).
Pyrrolizidine Alkaloids and Their Metabolism
Research on pyrrolizidine alkaloids (PAs), which are known for their hepatotoxic properties, has identified major pyrrolic glutathione conjugates formed in liver microsomes and rats. This study provides crucial information on the metabolism of retronecine-type PAs and their interaction with biomolecules, offering insights into the mechanisms underlying PA-induced toxicity (Chen et al., 2016).
Phototoxicity of Pyrrole Adducts
An investigation into the phototoxicity of isomeric 7,9-diglutathione pyrrole adducts revealed their ability to generate reactive oxygen species and induce lipid peroxidation. This study contributes to understanding the phototoxic effects of pyrrolizidine alkaloids and their metabolites, highlighting the potential risks associated with exposure to these compounds (Ma et al., 2015).
Molecular Sensors for Monosaccharides Detection
The development of molecular sensors based on bis[(pyrrolyl)ethynyl]naphthyridine and bis[(indolyl)ethynyl]naphthyridine for the fluorescent and circular dichroic detection of monosaccharides showcases the application of pyrrolizine derivatives in designing sensitive probes for biochemical analysis. These sensors form multiple hydrogen-bonding complexes with monosaccharides, offering a highly sensitive approach for monitoring glucopyranoside (Fang et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, 1H-Pyrrolizine-7a(5H)-acetonitrile,tetrahydro-(9CI), suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with skin, it should be washed off with soap and plenty of water .
properties
IUPAC Name |
8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWJVTHJDXHNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCCN1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolizine, 7a-ethynylhexahydro-(9CI) |
Synthesis routes and methods I
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Synthesis routes and methods II
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